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molecular formula C8H11ClN2O2S B8414244 2-Amino-2-(4-chlorophenyl)ethanesulfonamide

2-Amino-2-(4-chlorophenyl)ethanesulfonamide

Cat. No. B8414244
M. Wt: 234.70 g/mol
InChI Key: MQJQTOZNBPFYEO-UHFFFAOYSA-N
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Patent
US08101623B2

Procedure details

Tert-butyl 1-(4-chlorophenyl)-2-sulfamoylethylcarbamate (Intermediate 79) (325 mg, 0.97 mmol) was treated with trifluoroacetic acid (8 mL). The resulting solution was stirred for 15 minutes at room temperature. The mixture was concentrated under reduced pressure and the residue was purified by ion exchange chromatography, using an SCX column. The column was washed with methanol and the desired product was eluted using ammonia in methanol (2M) and pure fractions were evaporated to dryness to afford 2-amino-2-(4-chlorophenyl)ethanesulfonamide (221 mg, 97%) as a near colourless solid.
Name
Tert-butyl 1-(4-chlorophenyl)-2-sulfamoylethylcarbamate
Quantity
325 mg
Type
reactant
Reaction Step One
Name
Intermediate 79
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([NH:14]C(=O)OC(C)(C)C)[CH2:9][S:10](=[O:13])(=[O:12])[NH2:11])=[CH:4][CH:3]=1.FC(F)(F)C(O)=O>>[NH2:14][CH:8]([C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=1)[CH2:9][S:10]([NH2:11])(=[O:12])=[O:13]

Inputs

Step One
Name
Tert-butyl 1-(4-chlorophenyl)-2-sulfamoylethylcarbamate
Quantity
325 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(CS(N)(=O)=O)NC(OC(C)(C)C)=O
Name
Intermediate 79
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(CS(N)(=O)=O)NC(OC(C)(C)C)=O
Name
Quantity
8 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 15 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by ion exchange chromatography
WASH
Type
WASH
Details
The column was washed with methanol
WASH
Type
WASH
Details
the desired product was eluted
CUSTOM
Type
CUSTOM
Details
were evaporated to dryness

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NC(CS(=O)(=O)N)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 221 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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